molecular formula C13H12OS B11783883 8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one

8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one

Katalognummer: B11783883
Molekulargewicht: 216.30 g/mol
InChI-Schlüssel: TTXONQMVAUPDFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom within a fused ring structure

Vorbereitungsmethoden

The synthesis of 8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a substituted benzene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired thiophene ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Wirkmechanismus

The mechanism of action of 8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.

Eigenschaften

Molekularformel

C13H12OS

Molekulargewicht

216.30 g/mol

IUPAC-Name

6,7,8,9-tetrahydrocyclohepta[b][1]benzothiol-10-one

InChI

InChI=1S/C13H12OS/c14-10-6-2-4-8-12-13(10)9-5-1-3-7-11(9)15-12/h1,3,5,7H,2,4,6,8H2

InChI-Schlüssel

TTXONQMVAUPDFU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C2=C(C1)SC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.